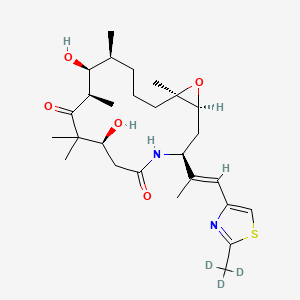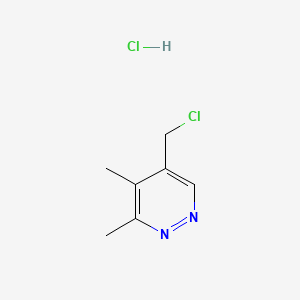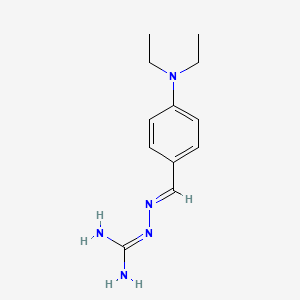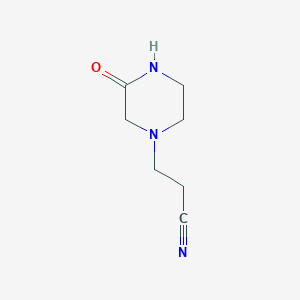
1,8-Dibromo-3,6-dichloro-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dibromo-3,6-dichloro-9H-carbazole is a halogenated derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms at positions 1 and 8, and two chlorine atoms at positions 3 and 6 on the carbazole ring. The molecular formula of this compound is C12H5Br2Cl2N, and it has a molecular weight of 393.89 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dibromo-3,6-dichloro-9H-carbazole can be synthesized through a multi-step process involving the halogenation of carbazole. The typical synthetic route involves the bromination and chlorination of carbazole using reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dibromo-3,6-dichloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,8-Dibromo-3,6-dichloro-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,8-Dibromo-3,6-dichloro-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Dibromo-9H-carbazole
- 3,6-Dibromo-9H-carbazole
- 3,6-Dichloro-9H-carbazole
- 1,3,6,8-Tetrachloro-9H-carbazole
- 2,7-Dibromo-9H-carbazole
Uniqueness
1,8-Dibromo-3,6-dichloro-9H-carbazole is unique due to the specific arrangement of bromine and chlorine atoms on the carbazole ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
100131-03-1 |
|---|---|
Fórmula molecular |
C12H5Br2Cl2N |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
1,8-dibromo-3,6-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H5Br2Cl2N/c13-9-3-5(15)1-7-8-2-6(16)4-10(14)12(8)17-11(7)9/h1-4,17H |
Clave InChI |
QIZKWIUIKHLXJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Cl)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)



![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)




